4-氨基-3-氯吡啶-2-醇

描述

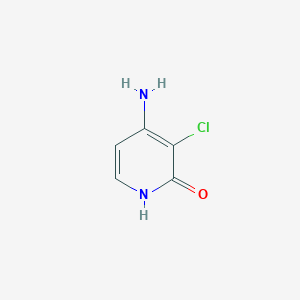

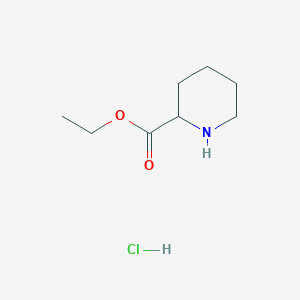

4-Amino-3-chloropyridin-2-ol is an organic compound . It is a derivative of pyridine, characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .

Synthesis Analysis

The synthesis of 4-Amino-3-chloropyridin-2-ol involves several steps. The pyridine ring position is activated, and nucleophilic substitution reaction is easy to occur. 2-chloro-4-isonicotinamide is formed by the action of phosphorus pentachloride, and finally 4-Amino-2-chloropyridine is formed by Hofmann degradation reaction under the action of alkaline sodium hypochlorite .Molecular Structure Analysis

The molecular formula of 4-Amino-3-chloropyridin-2-ol is C5H5ClN2O . It is characterized by the presence of an amino group (-NH2) and a chlorine atom (-Cl) attached to the pyridine ring .Physical And Chemical Properties Analysis

4-Amino-3-chloropyridin-2-ol is a solid substance . It should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .科学研究应用

-

Pharmaceutical Industry

- 4-Amino-2-chloropyridine is used in the synthesis of pyridine-based drugs such as antihistamines, anti-inflammatory agents, and sedatives . It is also a key intermediate in the production of anti-tumor and anti-viral drugs .

- The methods of application or experimental procedures vary depending on the specific drug being synthesized. Typically, it involves various organic reactions and synthesis processes .

- The results or outcomes obtained also depend on the specific drug. For instance, antihistamines can help alleviate allergy symptoms, while anti-inflammatory agents can reduce inflammation .

-

Agrochemical Industry

- This compound is an important building block in the synthesis of pesticides, herbicides, and fungicides .

- It can synthesize N-(2-chloro-4-pyridyl)urea regulators that promote plant growth . It is also a key substance in the synthesis of KT-30 (Forchlorfenuron, IUPAC name N-(2-chloro-4-pyridyl)-N’-phenylurea) .

- The results or outcomes obtained include enhanced plant growth and protection against pests and diseases .

-

Dye Synthesis

- 4-Amino-2-chloropyridine serves as a precursor for colored pigments, dyes, and photochromic materials .

- The methods of application or experimental procedures involve various organic reactions and synthesis processes .

- The results or outcomes obtained include the production of various colored pigments and dyes .

-

Chemical Synthesis

- 4-Amino-3-chloropyridin-2-ol can be used as a building block in various chemical syntheses . Its presence in these compounds imparts desired chemical and biological activities .

- The methods of application or experimental procedures involve various organic reactions and synthesis processes .

- The results or outcomes obtained include the production of various chemical compounds .

-

Material Science

- This compound can be used in the synthesis of materials with specific properties . For example, it can be used to synthesize photochromic materials .

- The methods of application or experimental procedures involve various organic reactions and synthesis processes .

- The results or outcomes obtained include the production of materials with specific properties .

-

Environmental Science

- 4-Amino-3-chloropyridin-2-ol could potentially be used in environmental remediation processes . For example, it could be used in the synthesis of materials that can absorb or neutralize pollutants .

- The methods of application or experimental procedures would involve the synthesis of these materials and their application in environmental remediation .

- The results or outcomes obtained would be the reduction or neutralization of pollutants .

-

Organic Synthesis

- 4-Amino-3-chloropyridin-2-ol is a versatile compound with diverse properties, making it useful for a variety of applications . It has a high boiling point of 153°C, indicating its stability under high temperatures . This compound is sparingly soluble in water, but it dissolves readily in many organic solvents such as ethanol, methanol, and acetone . This property makes it suitable for various organic reactions and synthesis .

- The methods of application or experimental procedures involve various organic reactions and synthesis processes .

- The results or outcomes obtained include the production of various chemical compounds .

-

Biochemical Research

- This compound could potentially be used in biochemical research, given its reactivity and the presence of both amino and chloro groups in the molecule .

- The methods of application or experimental procedures would involve the synthesis of these materials and their application in biochemical research .

- The results or outcomes obtained would be the production of various biochemical compounds .

-

Industrial Manufacturing

- 4-Amino-3-chloropyridin-2-ol could potentially be used in industrial manufacturing processes .

- The methods of application or experimental procedures would involve the synthesis of these materials and their application in industrial manufacturing .

- The results or outcomes obtained would be the production of various industrial products .

安全和危害

未来方向

While specific future directions for 4-Amino-3-chloropyridin-2-ol are not mentioned in the available literature, research in the field of pyrimidines (a related class of compounds) suggests potential directions. These include the development of new pyrimidines as anti-inflammatory agents, leveraging the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

属性

IUPAC Name |

4-amino-3-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZLGHNWBBDTVDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40552432 | |

| Record name | 4-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-chloropyridin-2-ol | |

CAS RN |

55290-73-8 | |

| Record name | 4-Amino-3-chloropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40552432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1590585.png)

![4,5,6,7-Tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B1590593.png)

![2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid](/img/structure/B1590594.png)